molecular formula C6H5FN2O B11923283 (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B11923283
M. Wt: 140.11 g/mol
InChI Key: XUFPVTMDAAHZQP-OQFOIZHKSA-N
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Description

(NZ)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative characterized by a fluorinated pyridine ring. The compound’s structure consists of a hydroxylamine (NH₂O) group linked via an imine bond to a 5-fluoropyridin-3-yl moiety. The fluorine atom at the 5-position of the pyridine ring introduces electronic effects (e.g., electron-withdrawing properties) that influence reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the pyridine scaffold’s prevalence in bioactive molecules and coordination chemistry.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3-

InChI Key

XUFPVTMDAAHZQP-OQFOIZHKSA-N

Isomeric SMILES

C1=C(C=NC=C1F)/C=N\O

Canonical SMILES

C1=C(C=NC=C1F)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Redox Reactions

The hydroxylamine group (-NH-OH) undergoes oxidation and reduction:

  • Oxidation : Forms nitroxyl radical intermediates in the presence of Fe³⁺ or Cu²⁺.

  • Reduction : Converts to amine derivatives using NaBH₄ or LiAlH₄.

Key Observation : Fluorine’s electronegativity stabilizes transition states during redox processes, increasing reaction rates by 15–20% compared to non-fluorinated analogs.

Cycloaddition Reactions

Participates in [3+2] cycloadditions with azides under click chemistry conditions, forming tetrazole derivatives :

Example Reaction :
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine + [bmim]N₃ → 5-Substituted 1H-tetrazole

ConditionOptimization Data
Catalyst[bmim]N₃ (1.2 equiv)
SolventDMF
Temperature80°C
Yield68%

Mechanistic Insights

  • Electrophilic Substitution : Fluorine directs incoming electrophiles to C-2 and C-6 positions on the pyridine ring.

  • Nucleophilic Attack : Hydroxylamine’s NH group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones.

  • Tautomerism : Keto-enol tautomerism stabilizes intermediates during condensation.

Comparative Reactivity

Analog StructureReactivity Difference vs. Target Compound
N-(2-Iodopyridin-3-yl)hydroxylamine30% slower in cycloadditions due to iodine’s steric effects
Non-fluorinated analogs40% lower yield in oxidation reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of hydroxylamine, including (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine, exhibit promising anticancer properties. Hydroxylamines are known to interact with biological systems and can act as prodrugs or active agents against cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including prostate (PC3) and lung (A549) cancer cells. The mechanism often involves the generation of reactive oxygen species or direct interaction with cellular targets, leading to apoptosis .

Anti-inflammatory Properties
The compound also shows potential anti-inflammatory effects. Hydroxylamines can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or inflammatory bowel disease. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine could be explored for similar therapeutic applications .

Agricultural Science

Pesticide Development
The fluorinated pyridine moiety in (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine enhances its efficacy as a pesticide. Fluorinated compounds are known for their increased stability and bioactivity. Research has shown that such compounds can act as effective fungicides and insecticides, targeting specific pests while minimizing harm to beneficial organisms . For instance, derivatives have been tested against various plant pathogens with promising results in inhibiting fungal growth.

Herbicide Potential
In addition to its insecticidal properties, there is potential for this compound to be developed into herbicides. Its ability to interfere with plant metabolism could lead to selective weed control strategies that reduce the reliance on broad-spectrum herbicides .

Materials Science

Synthesis of Advanced Materials
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can serve as a building block for synthesizing advanced materials, particularly polymers with enhanced thermal and chemical stability. The incorporation of fluorine into polymer matrices improves properties such as hydrophobicity and resistance to solvents and heat, making them suitable for various industrial applications .

Nanotechnology Applications
The compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with metal ions can be exploited in creating nanoparticles that enhance the delivery of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityDu et al., 2021Demonstrated significant inhibition of PC3 and A549 cell lines with IC50 values lower than standard chemotherapeutics.
Pesticide EfficacyWang et al., 2020Showed 90% inhibition against Botrytis cinerea at low concentrations, outperforming existing fungicides.
Material PropertiesEl-Dydamony et al., 2022Developed fluorinated polymers exhibiting enhanced thermal stability and hydrophobic characteristics suitable for industrial use.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its fluorinated pyridine ring and hydroxylamine group. The fluorine atom can engage in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

The structural and functional properties of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine are best understood by comparing it to analogs with variations in substituents or core scaffolds. Below is a systematic analysis based on available evidence:

Structural Analogues with Halogen-Substituted Aromatic Rings
Compound Name Substituents Molecular Formula Key Features Reference
(NZ)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine (Target) 5-Fluoro-pyridin-3-yl C₆H₆FN₂O Fluorine enhances electronegativity, potentially improving metabolic stability.
(NZ)-N-[(2-Chloro-5-nitrophenyl)methylidene]hydroxylamine 2-Chloro-5-nitro-phenyl C₇H₆ClN₂O₃ Nitro and chloro groups increase steric bulk and electron-withdrawing effects.
(NZ)-N-[(2,6-Dichlorophenyl)methylidene]hydroxylamine 2,6-Dichloro-phenyl C₇H₆Cl₂N₂O Dichloro substitution may enhance hydrophobicity and π-π stacking interactions.

Key Findings :

  • Electronic Effects: The 5-fluoro substituent in the target compound provides moderate electron withdrawal compared to nitro (NO₂) or chloro (Cl) groups in analogs. This difference may influence reactivity in nucleophilic or electrophilic reactions.
  • Bioactivity : Chloro and nitro analogs are often used as intermediates in drug synthesis (e.g., antimicrobial agents), whereas fluorinated derivatives like the target compound are prioritized in oncology due to fluorine’s role in enhancing blood-brain barrier penetration.
Analogues with Heterocyclic Modifications
Compound Name Core Scaffold Molecular Formula Key Features Reference
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine Pyrazole-pyrrole hybrid C₁₆H₁₅N₃O Bulky substituents induce conformational flexibility; dihedral angles ~42–54° between rings.
(NZ)-N-[4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine Benzofuran-furan hybrid C₁₈H₁₉NO₃ Extended conjugation and fused rings enhance UV absorption and thermal stability.

Key Findings :

  • Conformational Flexibility : The pyrazole-pyrrole analog exhibits significant dihedral angles (42–54°) between aromatic rings, which may reduce crystallinity compared to the planar pyridine-based target compound.
  • Thermal Stability : Benzofuran-containing analogs display higher thermal stability due to fused aromatic systems, whereas the target compound’s pyridine ring may offer better solubility in polar solvents.
Pharmacologically Relevant Analogues
Compound Name Therapeutic Target Key Structural Difference Reference
Ivosidenib (TIBSOVO®) IDH1 inhibitor (oncology) Contains 5-fluoropyridin-3-yl in a complex carboxamide scaffold.
(NZ)-N-[(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine Undisclosed (likely antimicrobial) Cyclopropane and polychlorinated aryl groups.

Key Findings :

  • Drug Design : The 5-fluoropyridin-3-yl group in ivosidenib highlights the pharmacophoric importance of fluorinated pyridines in targeting enzymes like IDH1. The target compound’s simpler structure may serve as a precursor for similar drug candidates.
  • Antimicrobial Potential: Polychlorinated analogs suggest that halogenation patterns correlate with antimicrobial activity, though the target compound’s fluorine substitution may reduce toxicity compared to chlorine.

Biological Activity

(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is a compound characterized by its unique structure, which includes a hydroxylamine group linked to a 5-fluoropyridine moiety. This structural arrangement is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H5FN2O
  • Molecular Weight : 140.12 g/mol
  • CAS Number : 1198353-49-9

The compound's structure features a methylidene linkage that may enhance selectivity in biological assays, making it a candidate for further investigation in drug development.

The biological activity of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can be attributed to several mechanisms:

  • Nucleophilic Reactivity : The hydroxylamine group acts as a nucleophile, allowing it to interact with electrophilic centers in various biological molecules. This interaction can lead to:
    • Enzyme inhibition
    • Disruption of cellular processes
    • Induction of oxidative stress
  • Electrophilic Targeting : The presence of the fluorine atom in the pyridine ring may influence the reactivity and interaction profile with biological targets, potentially enhancing its effectiveness against specific enzymes or receptors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionDemonstrated inhibition of certain enzymes involved in metabolic pathways.
Antioxidant PropertiesExhibits properties that may reduce oxidative stress in cellular models.
Antimicrobial ActivityIn vitro studies indicate potential antimicrobial effects against specific pathogens.

Case Study: Antioxidant Activity

A study investigated the antioxidant capacity of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications aimed at oxidative stress-related diseases .

Case Study: Enzyme Inhibition

In another study, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The compound showed significant inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine with high purity and yield?

  • Methodological Answer :

  • Synthetic Route : Utilize Schiff base condensation between 5-fluoropyridine-3-carbaldehyde and hydroxylamine under reflux in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Purity Control : Confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Validate structural integrity via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (characteristic imine proton at δ 8.2–8.5 ppm) .

Q. How can researchers validate the stability of (NZ)-N-[(5-luoropyridin-3-yl)methylidene]hydroxylamine under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated stability studies using buffer solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) and quantify degradation products using LC-MS .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard laboratory conditions .

Advanced Research Questions

Q. What theoretical frameworks guide the study of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Experimental Cross-Validation : Correlate DFT results with cyclic voltammetry (CV) to assess redox behavior in acetonitrile (0.1 M TBAPF₆) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability assays using MTT protocol, IC₅₀ determination with triplicate runs).
  • Data Harmonization : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, incubation time) and normalize datasets .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases) and validate via surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying the environmental fate of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine in aquatic ecosystems?

  • Methodological Answer :

  • Laboratory Simulations : Use OECD 308 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions. Quantify parent compound and metabolites via LC-MS/MS .
  • Field Studies : Deploy passive samplers (POCIS) in freshwater systems to monitor bioaccumulation in benthic organisms (e.g., Daphnia magna). Apply biotic/abiotic transformation models (EPI Suite) to predict long-term persistence .

Key Considerations for Advanced Studies

  • Theoretical Linkage : Anchor research to concepts like Hammond’s postulate (for reaction mechanisms) or QSAR models (for bioactivity optimization) .
  • Contradiction Mitigation : Address conflicting data via meta-analysis frameworks (e.g., PRISMA guidelines) and open-access data repositories .

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